

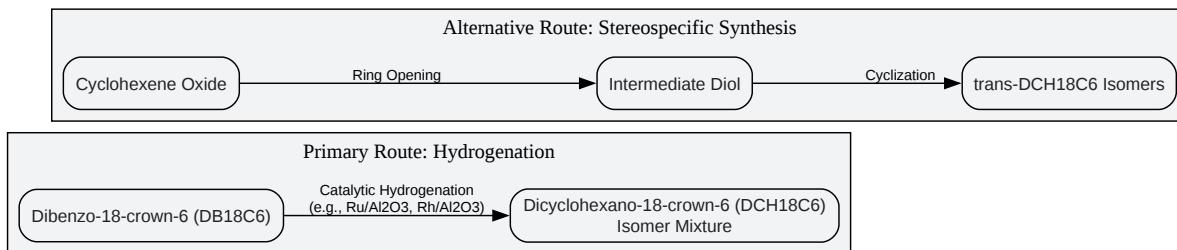
Synthesis of Dicyclohexano-18-crown-6 Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dicyclohexano-18-crown-6*

Cat. No.: *B099776*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **dicyclohexano-18-crown-6** (DCH18C6) isomers, a crucial component in various fields including selective ion binding, phase-transfer catalysis, and membrane transport. The synthesis of DCH18C6 typically involves the catalytic hydrogenation of dibenzo-18-crown-6 (DB18C6), yielding a mixture of stereoisomers. The ratio of these isomers is highly dependent on the catalyst and reaction conditions employed.

Synthetic Pathways

The primary route to DCH18C6 is the reduction of DB18C6. An alternative, stereospecific synthesis for the trans-isomers involves a multi-step process starting from cyclohexene oxide.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **Dicyclohexano-18-crown-6** isomers.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Dibenzo-18-crown-6

This protocol is adapted from established procedures and is a common method for producing a mixture of DCH18C6 isomers.[\[1\]](#)

Materials:

- Dibenzo-18-crown-6 (DB18C6)
- n-Butanol, redistilled
- 5% Ruthenium-on-alumina catalyst
- Hydrogen gas
- Pressurized hydrogenation apparatus (e.g., autoclave)
- Filtration apparatus

Procedure:

- In a 1-liter stainless-steel autoclave, combine 125 g (0.347 mole) of dibenzo-18-crown-6, 500 ml of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.[\[1\]](#)
- Seal the autoclave and flush it with nitrogen gas before filling it with hydrogen.
- Heat the mixture to 100°C and maintain a hydrogen pressure of approximately 70 atm (1000 p.s.i.).[\[1\]](#)
- Continue the hydrogenation with agitation until the theoretical amount of hydrogen (2.08 moles) has been consumed.

- Allow the autoclave to cool to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst. The resulting filtrate contains a mixture of DCH18C6 isomers.[\[1\]](#)

Purification:

The crude product, a mixture of stereoisomers, can be used for some applications without further purification. For separation of specific isomers, methods such as selective crystallization or chromatography are employed.[\[2\]](#)[\[3\]](#) For instance, the cis-syn-cis and cis-anti-cis isomers can be separated by selective crystallization of the uranyl nitrate/DCH18C6 cis-anti-cis complex.[\[2\]](#)

Protocol 2: Improved Synthesis with Enhanced cis-Isomer Formation

This modified procedure aims to increase the yield and favor the formation of cis-stereoisomers.[\[4\]](#)

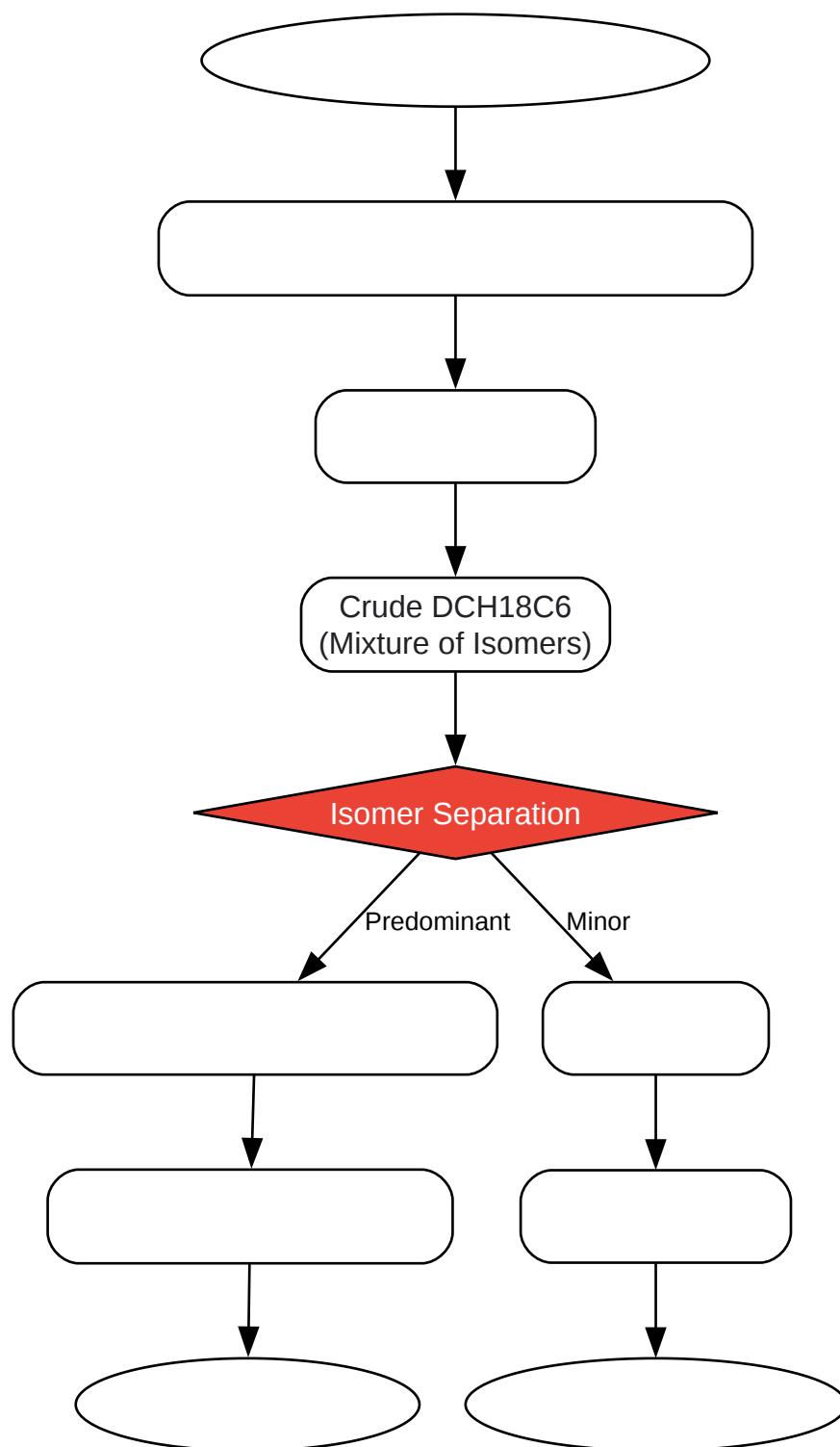
Materials:

- Dibenzo-18-crown-6 (DB18C6)
- n-Butanol, redistilled
- Acidic Pichler-ruthenium catalyst, freshly prepared and activated
- Hydrogen gas
- High-pressure reactor

Procedure:

- Charge a high-pressure reactor with DB18C6, redistilled n-butanol as the solvent, and the freshly activated acidic Pichler-ruthenium catalyst.
- Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 3-10 MPa.

- Heat the reaction mixture to a strictly controlled temperature range of 130-140°C.[4]
- Maintain these conditions with stirring until the reaction is complete (monitor by hydrogen uptake or chromatographic analysis).
- After cooling and venting the reactor, filter the mixture to remove the catalyst.
- The filtrate is concentrated, and the product can be purified by column chromatography to yield DCH18C6.[4]


Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the yield and isomeric distribution of DCH18C6.

Catalyst	Support	Temperature (°C)	Pressure (atm)	Conversion (%)	Selectivity	Yield (%)	Reference
5% Ruthenium	Alumina	100	~70	-	Mixture of isomers	-	[1]
Acidic Pichler-ruthenium	-	130-140	30-100	-	Promotes cis-isomers	up to 90	[4]
Rhodium	Alumina	-	-	-	-	75 (enhanced with K ⁺ ions)	[5]
Ru	γ-Al ₂ O ₃	120	90	96.7	cis-syn-cis	-	[6][7]
Ru-Pd (3:1)	γ-Al ₂ O ₃	120	90	98.9	cis-syn-cis	-	[8]

Experimental Workflow: Hydrogenation and Isomer Separation

The general workflow for obtaining specific isomers of DCH18C6 involves synthesis followed by a separation process.

[Click to download full resolution via product page](#)

Caption: General workflow for DCH18C6 synthesis and isomer separation.

Alternative Synthesis: Stereospecific Route to trans-Isomers

A two-step method starting from cyclohexene oxide provides a stereospecific route to the trans-isomers of DCH18C6.^[9] This method is advantageous when high purity of the trans-isomers is required, avoiding the complex separation from the cis-isomers produced in the hydrogenation of DB18C6.

Conclusion

The synthesis of **dicyclohexano-18-crown-6** isomers is a well-established process, with the catalytic hydrogenation of dibenzo-18-crown-6 being the most common approach. The yield and, critically, the stereoisomeric composition of the product are highly dependent on the choice of catalyst and reaction conditions. For applications requiring specific isomers, particularly the cis-syn-cis isomer, careful selection of a selective catalyst system, such as Ru/ γ -Al₂O₃, is crucial. For high-purity trans-isomers, a stereospecific synthesis from cyclohexene oxide is a viable alternative. Subsequent purification and separation of the isomers are often necessary and can be achieved through techniques like selective crystallization and chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Dicyclohexano-18-crown-6 | 16069-36-6 [chemicalbook.com]
- 4. CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6 - Google Patents [patents.google.com]
- 5. Kilo-scale synthesis and purification of 4,4'-[di-t-butylbenzo]-18-crown-6 and its catalytic reduction to 4,4'-[di-t-butylcyclohexano]-18-crown-6 - Reaction Chemistry & Engineering

(RSC Publishing) [pubs.rsc.org]

- 6. journal.bcrec.id [journal.bcrec.id]
- 7. researchgate.net [researchgate.net]
- 8. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of Dicyclohexano-18-crown-6 Isomers: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099776#synthesis-of-dicyclohexano-18-crown-6-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com